![molecular formula C18H15IN2O3S B2931407 N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide CAS No. 330201-04-2](/img/structure/B2931407.png)
N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide
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Description
Synthesis Analysis
While the exact synthesis process for “N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide” is not available, similar compounds have been synthesized using base-catalyzed reactions . For instance, 4-alkoxy-4’-iodobiphenyl was synthesized by dissolving n-iodoalkane, 4-(4-iodophenyl)-phenol, and potash in N,N-dimethylmethanamide in a nitrogen atmosphere .Mechanism of Action
Target of Action
Thiazoles, the core structure of this compound, are known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes are greatly affected by the substituents on the thiazole ring .
Mode of Action
Thiazoles are known to interact with their targets through various orientations of the thiazole ring, namely nitrogen orientation, sulfur orientation, and parallel orientation . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction .
Biochemical Pathways
Thiazoles are known to induce biological effects through various targets .
Result of Action
Thiazoles are known to exhibit a wide range of biological activities .
properties
IUPAC Name |
N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15IN2O3S/c1-23-15-8-5-12(9-16(15)24-2)17(22)21-18-20-14(10-25-18)11-3-6-13(19)7-4-11/h3-10H,1-2H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTWWJJSNQZMYLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)I)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15IN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide |
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